molecular formula C24H18N2O3 B2577310 (2Z)-2-(3,4-dimethoxyphenyl)-3-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-enenitrile CAS No. 634578-26-0

(2Z)-2-(3,4-dimethoxyphenyl)-3-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-enenitrile

Cat. No.: B2577310
CAS No.: 634578-26-0
M. Wt: 382.419
InChI Key: MHNNUVDWFDBMLZ-XDHOZWIPSA-N
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Description

The compound (2Z)-2-(3,4-dimethoxyphenyl)-3-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-enenitrile is a synthetic organic molecule characterized by its complex structure, which includes a benzoxazole ring, a phenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 3-phenyl-2,1-benzoxazole.

    Condensation Reaction: The key step involves a condensation reaction between 3,4-dimethoxybenzaldehyde and 3-phenyl-2,1-benzoxazole in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate compound.

    Formation of the Nitrile Group: The intermediate is then subjected to a dehydration reaction using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to introduce the nitrile group, resulting in the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the condensation and dehydration steps, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the nitrile group to an amine can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: Pd/C under hydrogen gas or LiAlH4 in anhydrous ether.

    Substitution: HNO3 for nitration, Br2 in the presence of a Lewis acid for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes from the methoxy groups.

    Reduction: Conversion of the nitrile group to a primary amine.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly those containing benzoxazole and nitrile functionalities.

    Catalysis: It may be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

Biology

    Biochemical Studies: Used in studies to understand the interaction of nitrile-containing compounds with biological systems.

Medicine

    Therapeutic Agents: Investigated for potential use in developing new medications, particularly those targeting specific enzymes or receptors.

Industry

    Materials Science: Utilized in the development of new materials with specific electronic or optical properties.

    Chemical Manufacturing: Employed as a building block in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which (2Z)-2-(3,4-dimethoxyphenyl)-3-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-enenitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole ring and nitrile group are key functional groups that can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(3,4-dimethoxyphenyl)-3-(2-phenyl-2,1-benzoxazol-5-yl)prop-2-enenitrile: Similar structure but with a different substitution pattern on the benzoxazole ring.

    (2Z)-2-(3,4-dimethoxyphenyl)-3-(3-phenyl-1,2-benzoxazol-5-yl)prop-2-enenitrile: Similar structure but with a different isomer of the benzoxazole ring.

Uniqueness

The unique combination of the benzoxazole ring, phenyl group, and nitrile group in (2Z)-2-(3,4-dimethoxyphenyl)-3-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-enenitrile provides distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique material properties.

Properties

IUPAC Name

(Z)-2-(3,4-dimethoxyphenyl)-3-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O3/c1-27-22-11-9-18(14-23(22)28-2)19(15-25)12-16-8-10-21-20(13-16)24(29-26-21)17-6-4-3-5-7-17/h3-14H,1-2H3/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNNUVDWFDBMLZ-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=CC2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C/C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)/C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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